molecular formula C14H14N2O4 B13350653 4-(2-(4-Nitrophenoxy)ethoxy)aniline

4-(2-(4-Nitrophenoxy)ethoxy)aniline

Cat. No.: B13350653
M. Wt: 274.27 g/mol
InChI Key: DQYOYWNAUXFAHW-UHFFFAOYSA-N
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Description

4-(2-(4-Nitrophenoxy)ethoxy)aniline is an organic compound with the molecular formula C14H14N2O4 It is characterized by the presence of a nitrophenoxy group and an aniline moiety connected via an ethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Nitrophenoxy)ethoxy)aniline typically involves a multi-step process. One common method starts with the nitration of phenol to produce 4-nitrophenol. This intermediate is then reacted with ethylene oxide to form 2-(4-nitrophenoxy)ethanol. Finally, the ethanol derivative undergoes a nucleophilic substitution reaction with aniline to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Nitrophenoxy)ethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Reduction: The major product is 4-(2-(4-Aminophenoxy)ethoxy)aniline.

    Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

4-(2-(4-Nitrophenoxy)ethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(4-Nitrophenoxy)ethoxy)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Nitrophenoxy)aniline
  • 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline

Uniqueness

4-(2-(4-Nitrophenoxy)ethoxy)aniline is unique due to its specific structural features, including the ethoxy linker and the combination of nitrophenoxy and aniline groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

4-[2-(4-nitrophenoxy)ethoxy]aniline

InChI

InChI=1S/C14H14N2O4/c15-11-1-5-13(6-2-11)19-9-10-20-14-7-3-12(4-8-14)16(17)18/h1-8H,9-10,15H2

InChI Key

DQYOYWNAUXFAHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OCCOC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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